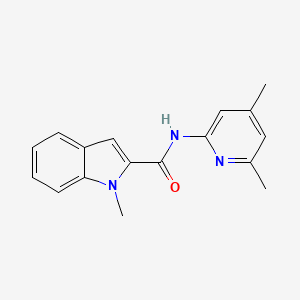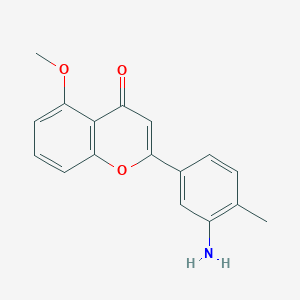
7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 7-Bromo-2-chloro-3-méthylquinazolin-4(3H)-one est un composé hétérocyclique appartenant à la famille des quinazolinones. Les quinazolinones sont connues pour leurs diverses activités biologiques et sont souvent utilisées comme structures de base en chimie médicinale. La présence de brome, de chlore et de groupes méthyles dans ce composé en fait un intermédiaire précieux dans la synthèse de divers produits pharmaceutiques et agrochimiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 7-Bromo-2-chloro-3-méthylquinazolin-4(3H)-one implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence par la sélection de matériaux de départ appropriés, tels que la 2-chloro-3-méthylquinazolin-4(3H)-one et les agents bromants.
Bromation : La bromation de la 2-chloro-3-méthylquinazolin-4(3H)-one est effectuée en utilisant du brome ou du N-bromosuccinimide (NBS) en présence d’un solvant approprié comme l’acide acétique ou le chloroforme. La réaction est généralement conduite à température ambiante ou à des températures légèrement élevées.
Isolement et purification : Le produit est isolé par filtration ou extraction et purifié en utilisant des techniques telles que la recristallisation ou la chromatographie sur colonne.
Méthodes de production industrielle
En milieu industriel, la production de la 7-Bromo-2-chloro-3-méthylquinazolin-4(3H)-one peut impliquer des procédés à flux continu pour assurer un rendement et une pureté élevés. L’utilisation de réacteurs automatisés et de méthodes de purification avancées, telles que la chromatographie liquide haute performance (HPLC), peut améliorer l’efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
La 7-Bromo-2-chloro-3-méthylquinazolin-4(3H)-one peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de brome et de chlore peuvent être substitués par d’autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.
Oxydation et réduction : Le composé peut être oxydé ou réduit pour former différents dérivés, en fonction des réactifs et des conditions utilisés.
Réactions de cyclisation : Le composé peut participer à des réactions de cyclisation pour former des structures hétérocycliques plus complexes.
Réactifs et conditions courants
Substitution : Des nucléophiles comme les amines, les thiols ou les alcoolates en présence d’une base (par exemple, l’hydroxyde de sodium) peuvent être utilisés pour les réactions de substitution.
Oxydation : Des oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés.
Réduction : Des réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec des amines peuvent produire des aminoquinazolinones, tandis que les réactions d’oxydation peuvent produire des dérivés de quinazolinone avec des groupes fonctionnels supplémentaires.
Applications De Recherche Scientifique
La 7-Bromo-2-chloro-3-méthylquinazolin-4(3H)-one a plusieurs applications en recherche scientifique, notamment :
Chimie médicinale : Le composé est utilisé comme élément constitutif dans la synthèse de divers produits pharmaceutiques, notamment des agents anticancéreux, antiviraux et antibactériens.
Études biologiques : Il sert de sonde dans les études biologiques pour étudier l’inhibition enzymatique et la liaison aux récepteurs.
Agrochimiques : Le composé est utilisé dans le développement d’agrochimiques, tels que les herbicides et les fongicides.
Science des matériaux : Il est utilisé dans la synthèse de matériaux avancés présentant des propriétés électroniques et optiques spécifiques.
Mécanisme D'action
Le mécanisme d’action de la 7-Bromo-2-chloro-3-méthylquinazolin-4(3H)-one dépend de son application spécifique. En chimie médicinale, le composé peut agir en inhibant des enzymes spécifiques ou en se liant à des récepteurs, modulant ainsi les voies biologiques. La présence d’atomes de brome et de chlore peut améliorer l’affinité de liaison et la sélectivité du composé pour ses cibles moléculaires.
Comparaison Avec Des Composés Similaires
Composés similaires
7-Bromo-2-chloroquinazolin-4(3H)-one : Manque le groupe méthyle en position 3.
2-Chloro-3-méthylquinazolin-4(3H)-one : Manque l’atome de brome en position 7.
7-Bromo-3-méthylquinazolin-4(3H)-one : Manque l’atome de chlore en position 2.
Unicité
La 7-Bromo-2-chloro-3-méthylquinazolin-4(3H)-one est unique en raison de la présence à la fois d’atomes de brome et de chlore, ainsi que d’un groupe méthyle. Cette combinaison de substituants peut influencer de manière significative la réactivité chimique et l’activité biologique du composé, ce qui en fait un intermédiaire précieux dans diverses applications synthétiques et de recherche.
Propriétés
Numéro CAS |
1404480-64-3 |
|---|---|
Formule moléculaire |
C9H6BrClN2O |
Poids moléculaire |
273.51 g/mol |
Nom IUPAC |
7-bromo-2-chloro-3-methylquinazolin-4-one |
InChI |
InChI=1S/C9H6BrClN2O/c1-13-8(14)6-3-2-5(10)4-7(6)12-9(13)11/h2-4H,1H3 |
Clé InChI |
KSOOBPDWXCXAJG-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=C(C=C(C=C2)Br)N=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


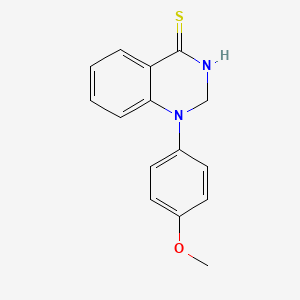
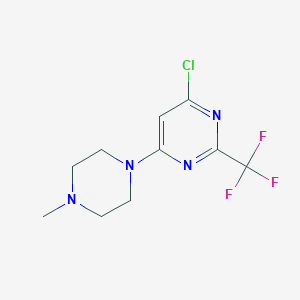

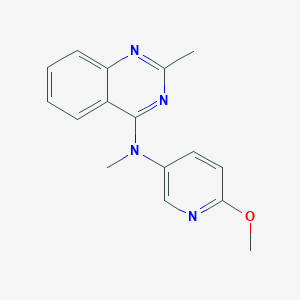
![3-Methyl-4-phenoxy-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11848077.png)

![Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B11848081.png)

![7-Bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine](/img/structure/B11848104.png)
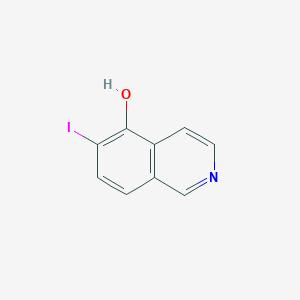
![Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-](/img/structure/B11848119.png)
